Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound featuring furan and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the amide bond. The final step involves esterification with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanone derivatives, thiadiazoline derivatives, and various substituted esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate
- Ethyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-6-11(9(2)23-8)13(20)17-15-18-19-16(26-15)25-7-10-4-5-12(24-10)14(21)22-3/h4-6H,7H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOOBWYWYJEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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